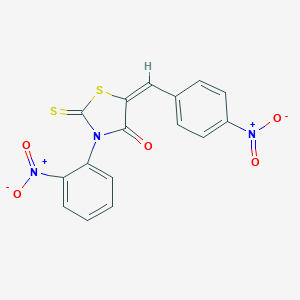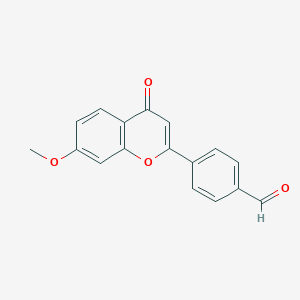![molecular formula C19H12N4OS2 B304567 2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic option for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival in preclinical studies. Additionally, the compound has been shown to reduce tumor growth in animal models of B-cell malignancies. TAK-659 has also been shown to reduce disease activity in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is that it is a selective inhibitor of BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic option for the treatment of various diseases. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For TAK-659 research include clinical trials to evaluate the safety and efficacy of the compound in humans. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 for the treatment of various diseases. Other potential future directions for TAK-659 research include the development of combination therapies with other drugs and the investigation of the compound's potential in other disease areas beyond B-cell malignancies and autoimmune diseases.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions starting with 2-chloro-5-nitropyridine. This compound is reacted with sodium sulfide to form 2-amino-5-thiopyridine, which is then reacted with 2-bromo-2-phenylacetic acid to form 2-amino-6-[(2-bromo-2-phenylethyl)sulfanyl]pyridine. Finally, the compound is reacted with 2-thiophenecarbonitrile to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies as a BTK inhibitor, which is a key target in the treatment of B-cell malignancies and autoimmune diseases.
Eigenschaften
Produktname |
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile |
|---|---|
Molekularformel |
C19H12N4OS2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-amino-6-phenacylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS2/c20-9-13-17(16-7-4-8-25-16)14(10-21)19(23-18(13)22)26-11-15(24)12-5-2-1-3-6-12/h1-8H,11H2,(H2,22,23) |
InChI-Schlüssel |
OLWFNGOYTYPSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)
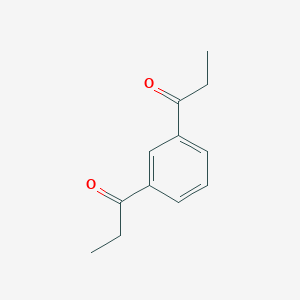
![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)
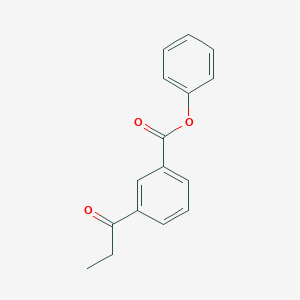
![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
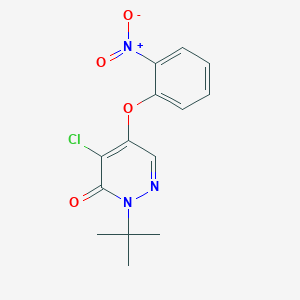
![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)
